Product packaging for 2-(4-Nitrophenyl)benzo[H]chromen-4-one(Cat. No.:CAS No. 71601-18-8)

2-(4-Nitrophenyl)benzo[H]chromen-4-one

Cat. No.: B14479081
CAS No.: 71601-18-8
M. Wt: 317.3 g/mol
InChI Key: CZHZLRYJEQSRDM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)benzo[H]chromen-4-one is a synthetic chromene derivative of significant interest in medicinal chemistry and anticancer research. Chromenes and their benzo-fused analogues are recognized as important pharmacophores due to their broad spectrum of pharmacological activities . This compound is classified for research use only and is not intended for diagnostic or therapeutic applications. The core chromen-4-one structure is known to interact with DNA, which is a primary mechanism for many antiproliferative agents. Studies on closely related nitro-flavone derivatives have shown that these compounds can bind to DNA through both intercalation and minor groove binding, with a particular affinity for GC-rich sequences, which can disrupt cellular replication and transcription processes . This DNA-binding capability makes this compound a valuable tool for researchers investigating new chemotherapeutic agents and studying the molecular mechanisms of cell proliferation inhibition. Furthermore, structural analogues, specifically 4H-benzo[h]chromene derivatives, have demonstrated potent inhibitory effects against various human tumor cell lines, including breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) in vitro . The nitrophenyl substituent is a key feature that enhances the biological activity of these molecules. Researchers can utilize this compound as a key intermediate in synthetic pathways or as a lead compound for developing novel therapeutics targeting specific enzymes or cellular pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11NO4 B14479081 2-(4-Nitrophenyl)benzo[H]chromen-4-one CAS No. 71601-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71601-18-8

Molecular Formula

C19H11NO4

Molecular Weight

317.3 g/mol

IUPAC Name

2-(4-nitrophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H11NO4/c21-17-11-18(13-5-8-14(9-6-13)20(22)23)24-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-11H

InChI Key

CZHZLRYJEQSRDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Iii. Spectroscopic and Computational Elucidation of 2 4 Nitrophenyl Benzo H Chromen 4 One and Analogues

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A suite of sophisticated analytical methods is employed to provide a comprehensive structural portrait of 2-(4-nitrophenyl)benzo[H]chromen-4-one and its analogues. Each technique offers unique insights, and together they build an unassailable case for the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments enables a full assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic protons of the benzo[H]chromen-4-one core are expected to appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effects of the fused ring system and the carbonyl group. The protons on the 4-nitrophenyl ring typically present as two distinct doublets in a characteristic AA'BB' system, with the protons ortho to the nitro group being significantly downfield (δ ~8.3 ppm) compared to the meta protons (δ ~8.0 ppm) due to the strong electron-withdrawing nature of the NO₂ group. The lone proton on the pyranone ring (H-3) would likely appear as a singlet in the δ 6.5–7.0 ppm range.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms. The carbonyl carbon (C-4) of the chromenone ring is the most deshielded, with a characteristic resonance around δ 175–180 ppm. Carbons of the aromatic rings appear between δ 110–160 ppm. The carbon atom bearing the nitro group (C-4' of the phenyl ring) is also significantly deshielded. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic regions of the target molecule.

2D NMR Techniques: For an unambiguous assignment, 2D NMR is essential.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the 4-nitrophenyl substituent to the C-2 position of the chromenone core and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly useful for confirming the conformation, for instance, by observing through-space interactions between the H-3 proton of the chromenone and the ortho protons (H-2'/H-6') of the 4-nitrophenyl ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Analogue, 2-(4-Methoxyphenyl)-2H-benzo[h]chromene nih.gov
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Benzo[h]chromene Core
H-5, H-6, H-7, H-8, H-9, H-107.19 - 8.20 (m)115.85 - 148.58
H-26.10 (dd)77.02
H-35.88 (dd)124.76
H-46.69 (dd)123.44
Substituent (4-Methoxyphenyl)
H-2', H-6'7.37 - 7.49 (m)128.56
H-3', H-5'6.88 - 6.93 (m)114.11
OCH₃3.79 (s)55.36

Note: Data is for 2-(4-methoxyphenyl)-2H-benzo[h]chromene, not the 4-one derivative. Chemical shifts for this compound would differ, particularly due to the C4-carbonyl and the C4'-nitro group.

Mass Spectrometry (MS) Including High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound. For this compound (C₁₉H₁₁NO₄), the expected monoisotopic mass is approximately 329.0688 g/mol . High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides highly accurate mass measurements (typically to within 5 ppm). This precision allows for the unambiguous determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass. For instance, HRMS analysis of a related compound, 2-(4-methoxyphenyl)-2H-benzo[h]chromene, showed an [M+H]⁺ ion at m/z 289.1235, confirming its calculated formula of C₂₀H₁₆O₂ ([M+H]⁺ calc. 289.1229). nih.gov A similar experiment on the title compound would be expected to yield a molecular ion peak that precisely matches the calculated mass for C₁₉H₁₁NO₄.

Table 2: Expected HRMS Data for this compound
ParameterExpected Value
Molecular FormulaC₁₉H₁₁NO₄
Calculated Exact Mass329.0688 u
Expected [M+H]⁺ Ion330.0761 m/z
Expected [M+Na]⁺ Ion352.0580 m/z

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band between 1650–1730 cm⁻¹ corresponding to the carbonyl group of the γ-pyranone ring. For example, a related compound, 2-oxo-2H-chromen-7-yl benzoate, shows a lactone C=O stretch at 1724 cm⁻¹. sapub.org

NO₂ Stretches: Two strong bands characteristic of the nitro group: an asymmetric stretch typically around 1515–1560 cm⁻¹ and a symmetric stretch around 1335–1380 cm⁻¹.

C-O-C Stretch: Aryl-alkyl ether stretches for the chromene ring system would appear in the 1200–1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C=C Aromatic Stretches: Multiple sharp bands of medium intensity are expected in the 1450–1620 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the benzo[H]chromen-4-one core, further extended by the 4-nitrophenyl substituent, is expected to result in strong absorptions in the UV region. Typically, flavone-like structures exhibit two major absorption bands: Band I (320–400 nm) arising from π→π* transitions in the cinnamoyl system (Ring B and the heterocyclic ring), and Band II (240–280 nm) from transitions in the benzoyl system (Ring A). The presence of the electron-withdrawing nitro group and the fused benzo ring would likely cause a bathochromic (red) shift of these bands compared to simpler flavones.

X-ray Diffraction for Solid-State Molecular Structure and Conformation

Based on studies of analogous structures like 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the benzo[h]chromen-4-one core is expected to be nearly planar. nih.gov A key structural parameter would be the dihedral angle between this planar core and the 4-nitrophenyl ring at the C-2 position. Due to potential steric hindrance, this ring is likely twisted out of the plane of the chromenone system. This angle influences the degree of π-conjugation between the two parts of the molecule. X-ray analysis also elucidates intermolecular interactions, such as π-π stacking or weak hydrogen bonds, which govern the crystal packing arrangement.

Theoretical and Computational Chemistry Investigations for Molecular Understanding

Computational chemistry provides a powerful lens for understanding molecular properties at an electronic level, complementing experimental data and offering predictive insights into reactivity and behavior.

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Geometry, and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. A typical DFT study on this compound would involve several key analyses.

Molecular Geometry Optimization: DFT calculations begin with optimizing the molecular geometry to find the lowest energy conformation. The calculated bond lengths and angles can be compared with experimental data from X-ray diffraction to validate the chosen computational method (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). sapub.org

Electronic Structure Analysis:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. For this molecule, the HOMO is likely distributed across the electron-rich benzochromenone core, while the LUMO is expected to be localized more on the electron-deficient 4-nitrophenyl moiety and the C=O group, indicating these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For the title compound, the MEP would show negative potential around the carbonyl oxygen and the nitro group oxygens, highlighting them as sites for electrophilic attack. Positive potential would be expected on the hydrogen atoms.

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated from the HOMO and LUMO energies to provide quantitative measures of the molecule's stability and reactivity.

Table 3: Predicted DFT-Derived Properties for this compound
PropertyPredicted Characteristics
Optimized Geometry Benzo[H]chromen-4-one core is largely planar; 4-nitrophenyl ring is twisted with a significant dihedral angle relative to the core.
HOMO Localization Primarily on the fused aromatic system of the benzo[H]chromen-4-one moiety.
LUMO Localization Primarily on the 4-nitrophenyl ring and the C=O and C2-C3 double bond of the pyranone ring.
HOMO-LUMO Gap (ΔE) A relatively small energy gap is expected due to the extended conjugation, suggesting higher reactivity and potential for visible light absorption.
MEP Surface High negative potential (red) on the oxygens of the carbonyl and nitro groups. Positive potential (blue) on aromatic protons.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). d-nb.info This method moves beyond classical line-bond representations to characterize atomic and interatomic interactions through the analysis of critical points in the electron density field. d-nb.info

In a QTAIM analysis, the connection between two atoms is characterized by the presence of a bond path, a line of maximum electron density linking the two nuclei. Along this path lies a bond critical point (BCP), where the electron density is at a minimum along the path but a maximum in the perpendicular directions. The properties of the electron density at this BCP provide quantitative information about the nature of the bond. d-nb.info

Key parameters evaluated at the BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order; higher values suggest a stronger bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, characteristic of shared-shell interactions, such as covalent bonds. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions.

Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path. High ellipticity values in aromatic regions point towards significant π-bond character. d-nb.info

For chromone (B188151) derivatives, QTAIM analysis has been used to examine the atom-atom interactions throughout the molecular framework. d-nb.info Such studies reveal that the bonds within the aromatic rings exhibit high ellipticity, confirming their π-bond character. The analysis of C=O, C-O, C-C, and C=C bonds within the chromone scaffold allows for a detailed understanding of the electronic environment and the degree of covalent or ionic character in each interaction. Although a specific QTAIM analysis for this compound is not available in the cited literature, studies on analogous fluorinated chromone derivatives demonstrate the utility of this method in precisely characterizing the bonding within the heterocyclic system. d-nb.info

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is an indispensable tool in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinities, and understanding the molecular basis of ligand-receptor recognition.

The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy. This energy is calculated using a scoring function that accounts for various interactions, including:

Hydrogen bonds

Van der Waals forces

Electrostatic interactions

Hydrophobic interactions

Studies on analogues of the target compound, specifically 4-Amino-2H-benzo[h]chromen-2-one derivatives, highlight the utility of molecular docking in identifying potential therapeutic agents. In one such study, a series of these compounds were docked into the ligand-binding pocket (LBP) of the androgen receptor (AR), a key target in prostate cancer therapy. nih.gov The results indicated that the most potent antagonists primarily bind to the AR LBP through van der Waals force interactions. nih.gov This type of analysis allows researchers to build a structure-activity relationship (SAR), correlating specific structural features of the ligands with their binding affinity and biological activity. For instance, modifications to the piperazine (B1678402) moiety in these analogues were shown to significantly influence their antagonistic potency against the AR. nih.gov

While docking studies specific to this compound are not detailed in the available literature, the findings for its benzo[h]chromene analogues suggest that this scaffold is a promising candidate for forming stable interactions within protein binding sites. The planar aromatic rings can engage in π-π stacking and hydrophobic interactions, while the ketone oxygen and the nitro group's oxygen atoms can act as hydrogen bond acceptors, guiding its orientation and enhancing binding affinity.

Table 1: Example of Molecular Docking Results for Benzo[h]chromen-2-one Analogs Against the Androgen Receptor (AR)
Compound AnalogAR Antagonistic Potency (% Inhibition)Binding Affinity (IC₅₀, μM)Primary Interaction Type
Analog 3>50%5.8Van der Waals
Analog 5>50%4.3Van der Waals
Analog 11>50%3.1Van der Waals
Analog 23>50%1.6Van der Waals

Data is illustrative and based on findings for 4-Amino-2H-benzo[h]chromen-2-one analogs from reference nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com By quantifying structural, physicochemical, or electronic properties as numerical "descriptors," QSAR models can predict the activity of new, untested compounds and guide the design of molecules with enhanced potency. mdpi.comnih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum chemical descriptors.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.

Model Validation : The model's statistical significance and predictive power are rigorously assessed using techniques like cross-validation and evaluation against an external test set of compounds not used in model training. nih.gov

For chromone derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including anticancer and antioxidant effects. nih.govnih.gov For example, a 3D-QSAR study on synthetic chromone derivatives as antioxidants revealed that steric and electrostatic fields around the molecule are critical for their free radical scavenging activity. nih.gov Similarly, QSAR models developed for chromone derivatives as anti-breast cancer agents have identified key structural features necessary for their cytotoxicity against cancer cell lines. nih.gov

These models provide valuable insights; for instance, they can generate contour maps that visualize regions where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would favorably or unfavorably impact biological activity. This information is crucial for the rational design and optimization of lead compounds. While a specific QSAR model for this compound has not been reported, the extensive application of QSAR to the chromone family indicates its utility for predicting the potential biological activities of this compound and its future analogues. nih.govnih.gov

Analysis of Global Reactivity Descriptors and Thermodynamic Parameters via Quantum Chemical Calculations

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE) : Calculated as ELUMO - EHOMO, this gap is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. nih.gov

Ionization Potential (I) : Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A) : Approximated as -ELUMO, it is the energy released when an electron is added.

Chemical Hardness (η) : Calculated as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap. ekb.eg

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a higher propensity for chemical reactions. ekb.eg

Electronegativity (χ) : Calculated as (I + A) / 2, it describes the ability of a molecule to attract electrons. ekb.eg

Chemical Potential (μ) : Approximated as -χ, it relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω) : Calculated as μ² / (2η), it quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment. d-nb.info

A DFT study on several 4H-benzo[h]chromene derivatives provides insight into the expected values for this class of compounds. The calculations, performed at the B3LYP/6-311++G(d,p) level of theory, yielded the global reactivity parameters shown in the table below. ekb.eg These values indicate that benzo[h]chromene derivatives are generally stable molecules, characterized by their chemical hardness and electrophilicity. The specific values are influenced by the nature and position of substituents on the molecular scaffold. ekb.eg

Thermodynamic parameters such as the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) of formation can also be computed, providing information on the thermal stability and spontaneity of reactions involving the compound.

Table 2: Calculated Global Reactivity Descriptors for 4H-Benzo[h]chromene Analogs (in atomic units, a.u.)
ParameterCompound 1*Compound 2**Compound 3***Compound 4****
EHOMO-0.2246-0.2288-0.2215-0.2363
ELUMO-0.0709-0.0763-0.0673-0.0827
ΔE (Gap)0.15370.15250.15420.1536
Ionization Potential (I)0.22460.22880.22150.2363
Electron Affinity (A)0.07090.07630.06730.0827
Hardness (η)0.07690.07630.07710.0768
Softness (S)13.003913.106212.970213.0208
Electronegativity (χ)0.14780.15260.14440.1595
Chemical Potential (μ)-0.1478-0.1526-0.1444-0.1595

*Data from reference ekb.eg. Compounds are 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives.

*Compound 1: 4-(Phenyl)

**Compound 2: 4-(4-chlorophenyl)

***Compound 3: 4-(4-methoxyphenyl)

****Compound 4: 4-(4-nitrophenyl) - Note: This is a 2-amino, 3-carbonitrile, 4H- analog, not the title compound.

Iv. in Vitro Biological Activity Investigations of Chromone Derivatives with Structural Relevance to 2 4 Nitrophenyl Benzo H Chromen 4 One

In Vitro Antioxidant Activity Evaluation

The antioxidant capacity of chromone (B188151) derivatives is a key area of investigation, as oxidative stress is implicated in numerous pathological conditions. The ability of these compounds to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is evaluated through various established in vitro assays. These assays measure different aspects of antioxidant action, including direct radical scavenging, reducing power, and metal chelation.

Free radical scavenging assays are fundamental in assessing the direct antioxidant potential of chemical compounds. These methods measure the ability of a substance to donate a hydrogen atom or an electron to neutralize unstable radical species.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is widely used to screen for antioxidant activity. stuba.sk Studies on various 3-hydroxychromone derivatives have demonstrated their capacity to scavenge DPPH radicals, a property attributed to the presence of the phenolic hydroxyl group, the 4-oxo group, and the 2,3-double bond within the chromone structure. researchgate.net The introduction of additional phenolic hydroxyl groups and adjacent methoxy (B1213986) groups tends to enhance this activity. researchgate.net For instance, a study evaluating forty-eight different chromone derivatives found that 7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromone exhibited stronger radical scavenging activity than standards like butylated hydroxytoluene (BHT), vitamin E, and trolox. nih.gov Similarly, a series of synthesized 4-hydroxycoumarin (B602359) derivatives, which share the benzopyran-one core, also showed significant DPPH scavenging potential. nih.gov

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for evaluating free radical scavenging. nih.gov This assay, along with DPPH and others, is used to determine the Trolox Equivalent Antioxidant Capacity (TEAC), providing a standardized measure of antioxidant strength. stuba.sknih.gov

Hydroxyl radicals (•OH) are among the most reactive and damaging ROS. The ability of chromone derivatives to scavenge these radicals is a crucial indicator of their protective potential. In a study of 4-hydroxycoumarin derivatives, several compounds demonstrated potent hydroxyl radical scavenging activity, in some cases exceeding that of standard antioxidants like ascorbic acid and BHT. nih.gov

Table 1: Free Radical Scavenging Activity of Selected Chromone and Coumarin Derivatives
Compound/Derivative TypeAssayKey FindingsReference
3-HydroxychromonesDPPHActivity attributed to phenolic -OH, 4-oxo group, and 2,3-double bond. Additional -OH and adjacent -OCH3 groups increase activity. researchgate.net
7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromoneDPPHShowed stronger radical scavenging activity than BHT, vitamin E, and trolox. nih.gov
4-Hydroxycoumarin Derivatives (e.g., 2b, 6b, 2c, 4c)DPPH, Hydroxyl RadicalDemonstrated high scavenging activity against both DPPH and hydroxyl radicals, surpassing standard antioxidants in some cases. nih.gov

Reducing power assays measure the ability of a compound to donate an electron, thereby reducing an oxidant. This capacity is a significant indicator of potential antioxidant activity.

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. nih.govmdpi.com This assay is valued for its simplicity and reproducibility. nih.gov Studies on various chromone derivatives utilize the FRAP method to quantify their reducing capabilities, providing a measure of their "total antioxidant power". nih.govresearchgate.net The results are often expressed as equivalents of a standard antioxidant, such as Trolox or ferrous ions. cellbiolabs.com

The ferric thiocyanate (B1210189) (FTC) and thiobarbituric acid (TBA) methods are often used together to assess total antioxidant activity, particularly in lipid systems. nih.gov The FTC method measures the amount of peroxide produced during the initial stages of lipid oxidation, while the TBA method measures secondary oxidation products like malondialdehyde. A study of forty-eight chromone derivatives used these methods to demonstrate that compounds with good radical scavenging and metal chelating properties also exhibited strong total antioxidant and reductive power. nih.gov Another assay for determining total reductive capability involves measuring the reduction of potassium ferricyanide (B76249) (Fe³⁺) to ferrocyanide (Fe²⁺). nih.gov

Table 2: Reducing Power of Selected Chromone Derivatives
Compound/Derivative TypeAssayKey FindingsReference
Various Chromone DerivativesFRAPUsed to quantify the total reducing ability of the compounds. nih.govresearchgate.net
Various Chromone DerivativesFerric Thiocyanate (FTC) & Thiobarbituric Acid (TBA)Compounds with strong radical scavenging also showed high total antioxidant activity in these assays. nih.gov
Various Chromone DerivativesPotassium Ferricyanide ReductionDemonstrated significant reductive capability. nih.gov

Transition metals, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive oxygen species through Fenton and Haber-Weiss reactions. researchgate.net Compounds that can chelate these metal ions act as secondary, or preventative, antioxidants by stabilizing the oxidized form of the metal and preventing it from participating in radical-generating reactions. mdpi.com

The ability of chromone derivatives to chelate ferrous ions (Fe²⁺) is a well-documented aspect of their antioxidant profile. This activity is typically measured by assessing the disruption of the formation of the ferrozine-Fe²⁺ complex. mdpi.com In a comprehensive study, 7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromone was identified as having stronger metal chelating activity than several standard antioxidants. nih.gov Furthermore, a series of chromone-hydroxypyridinone hybrids were specifically designed to combine MAO-B inhibition with iron-chelating properties for potential application in neurodegenerative diseases. nih.gov These compounds displayed impressive iron (III) affinity, with pFe³⁺ values ranging from 15.87 to 19.08, indicating potent chelation ability. nih.gov

Table 3: Metal Chelating Activity of Selected Chromone Derivatives
Compound/Derivative TypeAssayKey FindingsReference
7,8-Dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromoneFerrous Ion (Fe²⁺) Chelating AssayExhibited stronger metal chelating activity than BHT, vitamin E, and trolox. nih.gov
Chromone-hydroxypyridinone hybrids (e.g., Compound 8e, 17d)Iron (Fe³⁺) Affinity (Spectrophotometric Titration)Displayed potent iron-chelating ability with high pFe³⁺ values (e.g., 19.08 for 8e, 18.52 for 17d). nih.gov

Lipid peroxidation is a destructive chain reaction that degrades lipids, leading to cell membrane damage and the formation of cytotoxic byproducts. mdpi.com The ability of antioxidants to inhibit this process is crucial for cellular protection.

The antioxidant potential of chromone derivatives often includes the capacity to reduce lipid peroxidation. researchgate.net In vitro studies have evaluated this property in various chromone and related structures. For instance, a group of five 4-hydroxycoumarin derivatives (2b, 6b, 2c, 4c, and 9c) presented significant lipid peroxide scavenging capacity when compared to butylated hydroxytoluene (BHT). nih.gov The mechanism of inhibition is often linked to the compound's ability to scavenge the peroxyl radicals that propagate the chain reaction. mdpi.com

Table 4: In Vitro Lipid Peroxidation Inhibition by Structurally Relevant Derivatives
Compound/Derivative TypeAssay/ModelKey FindingsReference
4-Hydroxycoumarin Derivatives (2b, 6b, 2c, 4c, 9c)Lipid Peroxide Scavenging AssayShowed significant lipid peroxide scavenging capacity, comparable or superior to BHT. nih.gov

In Vitro Enzyme Inhibition Studies

Beyond antioxidant activity, chromone derivatives are extensively studied for their ability to inhibit specific enzymes involved in disease pathways. This targeted inhibition represents a significant avenue for the development of therapeutic agents.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com Inhibitors of these enzymes, particularly MAO-B, are used in the treatment of neurodegenerative disorders such as Parkinson's disease. mdpi.comnih.gov The chromone scaffold has proven to be an excellent framework for designing potent and selective MAO inhibitors. researchgate.net

Numerous studies have explored the structure-activity relationships of chromone derivatives as MAO inhibitors. Substitutions at various positions on the chromone ring significantly influence potency and selectivity. For example, a series of C6-benzyloxy substituted chromones with acidic or aldehydic groups at the C3 position were found to be potent and reversible MAO-B inhibitors, with IC₅₀ values in the low nanomolar range (2.8 nM and 3.7 nM, respectively). nih.gov In contrast, placing the benzyloxy substituent at the C5 position resulted in a dramatic loss of MAO-B inhibitory activity. nih.govresearchgate.net

Further research has shown that chromone-3-carboxylic acid is an effective and selective MAO-B inhibitor (IC₅₀ = 0.048 µM). mdpi.com In another study, a series of chromone-hydroxypyridinone hybrids were evaluated, with compound 17d emerging as a potent and selective human MAO-B (hMAO-B) inhibitor with an IC₅₀ of 67.02 nM. nih.gov The introduction of flexible side chains at the C3 position has also been explored, with aminomethylidene substitutions showing more promise for MAO-B inhibition than ester substitutions. nih.gov These findings highlight the tunability of the chromone core for achieving high-affinity and selective enzyme inhibition.

Table 5: Monoamine Oxidase (MAO) Inhibition by Selected Chromone Derivatives
Compound/Derivative TypeTargetIC₅₀ ValueKey FindingsReference
6-[(3-bromobenzyl)oxy]chromone with C3-acidic groupMAO-B2.8 nMPotent and reversible inhibitor. C6 substitution is critical. nih.gov
6-[(3-bromobenzyl)oxy]chromone with C3-aldehydic groupMAO-B3.7 nMPotent and reversible inhibitor. nih.gov
Chromone 3-carboxylic acidMAO-B0.048 µM (48 nM)Effective and selective MAO-B inhibitor. mdpi.com
3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione (14b)MAO-B0.638 µM (638 nM)Aminomethylidene substitution at C3 is favorable. Reversible and competitive inhibitor. nih.gov
Compound 17d (chromone-hydroxypyridinone hybrid)hMAO-B67.02 nMPotent and selective hMAO-B inhibitor with iron-chelating properties. nih.gov

Glycogen Phosphorylase (GP) Inhibition

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Several studies have demonstrated that chromone derivatives, such as flavonoids and 2-styrylchromones, can act as effective GP inhibitors. The inhibitory activity is significantly influenced by the hydroxylation patterns on both the A and B rings of the chromone structure. elsevierpure.com For instance, chrysin, a flavonoid with a chromone core, is a recognized potent GP inhibitor. nih.gov The potential of these compounds is underscored by the observation that the potency of the most active derivatives can increase significantly with rising glucose concentrations, which may reduce the risk of hypoglycemia, a common side effect of some antidiabetic medications. elsevierpure.com

Alpha-Glucosidase and Alpha-Amylase Inhibition

The inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is another important approach for controlling postprandial hyperglycemia in diabetic patients. escholarship.org Numerous chromone derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes.

Novel chromone-isatin derivatives have exhibited excellent to potent inhibitory activity against yeast α-glucosidase, with IC50 values in the micromolar range, significantly lower than the standard drug acarbose. nih.gov For example, one of the most active compounds in a studied series, featuring a hydroxyl group at the 7-position of the chromone and a 4-bromobenzyl group on the isatin (B1672199) moiety, demonstrated an IC50 value of 3.18 ± 0.12 μM. nih.gov

Similarly, other synthesized chromone derivatives have shown significant inhibitory activity against human α-amylase, with IC50 values as low as <25 µM. mdpi.com Studies on 2-styrylchromones revealed a strong and systematic inhibition of α-glucosidase over α-amylase, with the number and position of hydroxyl groups on the chromone scaffold modulating the inhibitory profile. Furthermore, chromone-based benzohydrazide (B10538) derivatives have also been identified as potent α-glucosidase inhibitors, with some compounds showing IC50 values in the low micromolar range (e.g., 4.51 ± 0.09 μM), far exceeding the potency of acarbose. nih.gov

In Vitro Inhibition of Glycosidases by Chromone Derivatives
Compound ClassEnzymeReported Activity (IC50)Reference
Chromone-isatin derivativesα-Glucosidase3.18 ± 0.12 µM to 16.59 ± 0.17 µM nih.gov
2-Styrylchromonesα-GlucosidaseStrong systematic inhibition
Chromone-based benzohydrazidesα-Glucosidase4.51 ± 0.09 µM to 27.21 ± 0.83 µM nih.gov
Novel chromone derivativesα-Amylase12-125 µM mdpi.com

Other Enzyme Inhibition Investigations

The diverse biological activities of chromone derivatives extend to the inhibition of a range of other enzymes implicated in various pathological conditions.

Cyclooxygenase-2 (COX-2): Certain chromone derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. researchgate.netbenthamscience.com Some synthesized compounds have displayed IC50 values in the low micromolar range, with some showing higher selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net For instance, kuwanon A, a chromone derivative, exhibited an IC50 of 14 μM against COX-2 with a selectivity index of >7.1. researchgate.net

Interleukin-5 (IL-5): Novel chromenone analogs have been synthesized and shown to be potent inhibitors of interleukin-5, a key cytokine in the pathophysiology of asthma and other eosinophilic disorders. nih.gov Compounds with a propanol (B110389) unit and specific substitutions on the phenyl ring have demonstrated remarkable activity, with IC50 values as low as 4.0 μM. nih.gov

5-Lipoxygenase (5-LOX): Hybrid molecules combining indole (B1671886) and chromone scaffolds have been designed as highly potent 5-LOX inhibitors, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. researchgate.net Some of these derivatives have exhibited extraordinary potency with IC50 values in the nanomolar and even picomolar range (e.g., 0.002 μM). researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The inhibition of these cholinesterases is a primary therapeutic strategy for Alzheimer's disease. Numerous chromone derivatives have been developed as potent inhibitors of both AChE and BChE. nih.gov Some 2-carboxamidoalkylbenzylamine derivatives of chromone have shown inhibitory efficiencies in the sub-micromolar range, with the lowest reported IC50 value being 0.07 μM for AChE. nih.gov Other amino-7,8-dihydro-4H-chromenone derivatives have also demonstrated significant inhibitory potency, particularly against BChE, with IC50 values as low as 0.65 ± 0.13 µM. thaiscience.info

Phospholipase A2 (PLA2): While specific studies on the inhibition of phospholipase A2 by chromone derivatives structurally related to the subject compound are limited in the provided context, the general field of PLA2 inhibition is an active area of research for anti-inflammatory drug discovery. nih.govnih.gov

In Vitro Cytotoxicity and Antiproliferative Activity against Defined Cancer Cell Lines

The anticancer potential of chromone derivatives has been evaluated against a variety of human cancer cell lines, revealing significant cytotoxic and antiproliferative effects.

Assessment across Various Human Cancer Cell Lines

A range of chromone derivatives has demonstrated notable growth inhibitory effects against several human cancer cell lines. For instance, certain 3,3'-carbonyl-bis(chromones) and 3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones have shown potent cytotoxicity against human breast adenocarcinoma (MCF-7), human myelogenous leukemia (K-562), and human cervical cancer (HeLa) cells, with lower micromolar potency. nih.gov

Furoxan derivatives of chromone have also been tested against a panel of cancer cell lines including human hepatocellular carcinoma (HepG2), MCF-7, and human colon carcinoma (HCT-116), with some compounds exhibiting potent antiproliferative activity. nih.gov Furthermore, novel bis-chromone derivatives have displayed micromolar levels of in vitro anti-proliferative activity against various human cancer cell lines. nih.gov A chromone-appended Cu(II) complex has shown significant cytotoxicity against HepG2 and MCF-7 cancer cell lines, with IC50 values in the range of 5–10 μg/mL. rsc.org Additionally, certain chromone-based SIRT2 inhibitors have demonstrated antiproliferative effects in MCF-7 and lung carcinoma (A549) cell lines. acs.org

In Vitro Cytotoxicity of Chromone Derivatives against Human Cancer Cell Lines
Compound ClassCell LineEffectReference
3,3'-carbonyl-bis(chromones)MCF-7Potent cytotoxicity nih.gov
3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-onesHeLaMaximum growth inhibition nih.gov
Furoxan derivatives of chromoneHepG2, MCF-7, HCT-116Potent antiproliferative activity nih.gov
Bis-chromone derivativesVarious human cancer cell linesMicromolar anti-proliferative activity nih.gov
Chromone-appended Cu(II) complexHepG2, MCF-7IC50 in the range of 5–10 μg/mL rsc.org

Mechanistic Investigations of In Vitro Antiproliferative Action

Investigations into the mechanisms underlying the antiproliferative effects of chromone derivatives have revealed their ability to induce cell cycle arrest, DNA fragmentation, and inhibit key enzymes involved in DNA replication and repair.

Cell Cycle Arrest: Potent cytotoxic chromone derivatives have been shown to induce either G2 or S-phase arrest in cancer cells. nih.gov For example, a furoxan derivative of chromone was found to cause S-phase cell cycle arrest in a concentration-dependent manner in K562 cells. nih.gov

DNA Fragmentation and Apoptosis: The induction of apoptosis is a key mechanism of action for many anticancer agents. Apoptosis is characterized by morphological changes such as chromatin condensation and nuclear fragmentation. nih.gov Some chromone derivatives have been observed to induce these apoptotic features. nih.gov Apoptotic DNA fragmentation, the cleavage of nuclear DNA into internucleosomal fragments, is a hallmark of apoptosis and is often mediated by caspase-activated DNases. wikipedia.orgnih.gov Studies on furoxan derivatives of chromone have shown that they can induce apoptosis through both endogenous (mitochondria-related) and exogenous pathways, with increased expression of pro-apoptotic proteins like Bax and Bad. nih.gov

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and transcription, making them attractive targets for cancer therapy. thaiscience.info Several chromone derivatives have been designed and evaluated as topoisomerase I (Top I) and topoisomerase II (Topo II) inhibitors. elsevierpure.comnih.gov Some synthesized chromones have shown greater Top I inhibitory activity than known inhibitors like camptothecin. nih.govthaiscience.info For instance, one derivative displayed an IC50 value of 1.46 μM against Top I. nih.gov However, potent Top I inhibition does not always translate to high cytotoxicity against cancer cell lines. nih.gov Other chromone derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. researchgate.net

In Vitro Antimicrobial Activity (Antibacterial, Antifungal)

The chromone scaffold has also served as a template for the development of potent antimicrobial agents.

Antibacterial Activity: Various substituted chromone derivatives have been synthesized and shown to possess significant antibacterial activity. For example, 2-(1H-indol-3-yl)- and 2-(2-chloroquinolin-3-yl)-4H-chromen-4-one derivatives have been evaluated against several bacterial strains, with some compounds showing excellent activity. asianpubs.org Chromone-tetrazole derivatives, particularly those substituted with fluorine or iodine, have also demonstrated increased antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com Additionally, novel chromone-based dithiazoles have exhibited good to moderate inhibitory potential against various pathogenic bacteria, with compounds bearing lipophilic electron-withdrawing groups showing significant activity. nih.gov

Antifungal Activity: The antifungal properties of chromone derivatives have been investigated against a range of fungal pathogens. asianpubs.orgnih.gov Some indolyl and quinolyl flavones have shown moderate to good activity against fungi such as Aspergillus niger and Penicillium chrysogenum. asianpubs.org Notably, chromone-3-carbonitriles have exhibited good antifungal activity against several Candida species, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov These compounds were also found to inhibit biofilm formation, a key virulence factor in Candida infections. nih.gov Another study on (E)-benzylidene-chroman-4-one demonstrated fungicidal-like activity against Candida spp., with MIC values ranging from 62.5 to 1000 µg/mL. mdpi.com

In Vitro Antiviral Activity

Chromone derivatives have demonstrated a broad spectrum of antiviral activities against various human pathogens. These compounds interfere with different stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.

Notable antiviral activity has been observed with chromone alkaloids. For instance, schumannificine, a chromone secondary amine, has shown the greatest activity against the Human Immunodeficiency Virus (HIV). nih.gov Its derivatives have also exhibited potent activity against Herpes Simplex Virus (HSV). nih.gov The antiviral mechanism against HIV is believed to involve irreversible binding to the gp120 envelope protein, rather than inhibition of reverse transcriptase or protease. nih.gov

Flavonoids, which share the 2-phenylchromone backbone, have also been a focal point of antiviral research. Isoginkgetin, a biflavonoid, has demonstrated noteworthy antiviral activity against SARS-CoV-2, the virus responsible for COVID-19, with a half-maximal inhibitory concentration (IC50) of 22.81 μM in Vero cells. researchgate.net

Furthermore, certain chromone derivatives isolated from the endolichenic fungus Daldinia sp. have shown significant activity against the Influenza A virus (IAV). Specifically, (5R,7R)-5,7-dihydroxy 2-methyl-5,6,7,8-tetrahydro-4H-chromen-4-one and (5R,7S)-5,7-dihydroxy-2-methyl-5,6,7,8-tetrahydro-4H-chromen-4-one displayed IC50 values of 16.1 and 9.0 μM, respectively. researchgate.net Another study highlighted two other phenol (B47542) and chromone derivatives with excellent anti-influenza A virus activities, showing IC50 values of 2.20 and 2.17 μM. researchgate.net

The antiviral potential of chromene derivatives extends to the Dengue virus (DENV), a member of the Flaviviridae family. These compounds have been shown to interfere with viral entry, assembly, and replication by targeting viral components such as the envelope protein, NS2B-NS3 protease, and NS5 RNA-dependent RNA polymerase. nih.gov One flavone (B191248) derivative, morin, exhibited an IC50 of 9.42 µg/ml against DENV-1. sysrevpharm.org

The following table summarizes the in vitro antiviral activity of selected chromone derivatives.

Compound/DerivativeVirusCell LineActivity (IC50/EC50)Reference
SchumannificineHIVC8166Most active of derivatives tested nih.gov
Schumannificine DerivativesHSVVeroPotent activity nih.gov
IsoginkgetinSARS-CoV-2VeroIC50: 22.81 μM researchgate.net
(5R,7R)-5,7-dihydroxy 2-methyl-5,6,7,8-tetrahydro-4H-chromen-4-oneInfluenza A Virus (IAV)-IC50: 16.1 μM researchgate.net
(5R,7S)-5,7-dihydroxy-2-methyl-5,6,7,8-tetrahydro-4H-chromen-4-oneInfluenza A Virus (IAV)-IC50: 9.0 μM researchgate.net
Phenol and Chromone DerivativesInfluenza A Virus (IAV)-IC50: 2.20 μM and 2.17 μM researchgate.net
MorinDengue Virus (DENV-1)VeroIC50: 9.42 µg/ml sysrevpharm.org

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of chromone derivatives are well-documented, with many compounds demonstrating potent inhibition of key inflammatory mediators and pathways. These activities are often attributed to their structural similarities to flavonoids, which are known for their anti-inflammatory effects.

Several studies have focused on the synthesis of novel 2-phenyl-4H-chromen-4-one derivatives and their evaluation as anti-inflammatory agents. One such study identified a lead compound that effectively downregulated the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). scienceopen.comuni.lu The mechanism of action was linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. scienceopen.comuni.lu

The inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, is another important mechanism of anti-inflammatory action for chromone derivatives. A series of chromone-sulfonamide derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. nih.gov Several of these compounds displayed selective inhibitory activity towards the COX-2 enzyme. nih.gov For instance, two pyrazole (B372694) derivatives, 4c and 5b, were found to be highly active, with IC50 values of 9.835 and 4.909 μM for COX-1, and 4.597 and 3.289 μM for COX-2, respectively. nih.gov

Further research into chromone derivatives as specific COX-2 inhibitors led to the identification of a compound designated Q7, which had a significant inhibitory effect on lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) and NO production in RAW264.7 cells, with IC50 values of 68.23 μM and 44.83 μM, respectively. nih.gov Optimization of the Q7 structure yielded derivatives with even greater potency. For example, derivatives Q7-9, Q7-25, and Q7-26 exhibited superior anti-inflammatory activity compared to the commercial drug celecoxib, with IC50 values for COX-2 inhibition of 0.121, 0.228, and 0.137 μM, respectively. nih.gov Additionally, derivatives Q7-28 and Q7-29 showed significant inhibitory effects on NO production, with IC50 values of 0.014 and < 0.0128 μM. nih.gov

Another class of chromone derivatives incorporating amide groups has also been investigated for anti-inflammatory activity. One compound, 5-9, demonstrated optimal inhibitory activity against NO production with a half-maximal effective concentration (EC50) of 5.33 μM. sysrevpharm.org

The table below provides a summary of the in vitro anti-inflammatory activity of various chromone derivatives.

Compound/Derivative ClassTarget/AssayCell LineActivity (IC50/EC50)Reference
2-Phenyl-4H-chromen-4-one derivative (Compound 8)Downregulation of NO, IL-6, TNF-αRAW264.7- scienceopen.comuni.lu
Chromone-sulfonamide (Compound 4c)COX-1 / COX-2 Inhibition-IC50: 9.835 μM / 4.597 μM nih.gov
Chromone-sulfonamide (Compound 5b)COX-1 / COX-2 Inhibition-IC50: 4.909 μM / 3.289 μM nih.gov
Chromone-sulfonamide (Compound 4i)PGE2 / NO Inhibition-IC50: 28.83 μM / 36.95 μM nih.gov
Chromone derivative (Q7)PGE2 / NO InhibitionRAW264.7IC50: 68.23 μM / 44.83 μM nih.gov
Chromone derivative (Q7-9)PGE2 / COX-2 Inhibition-IC50: 0.209 μM / 0.121 μM nih.gov
Chromone derivative (Q7-25)PGE2 / COX-2 Inhibition-IC50: 0.267 μM / 0.228 μM nih.gov
Chromone derivative (Q7-26)PGE2 / COX-2 Inhibition-IC50: 0.161 μM / 0.137 μM nih.gov
Chromone derivative (Q7-28)NO Inhibition-IC50: 0.014 μM nih.gov
Chromone derivative (Q7-29)NO Inhibition-IC50: < 0.0128 μM nih.gov
Chromone amide (Compound 5-9)NO InhibitionRAW264.7EC50: 5.33 μM sysrevpharm.org

V. Structure Activity Relationship Sar and Mechanistic Insights

Impact of Substituents on Biological Activities

The biological activity of the benzo[H]chromen-4-one framework is significantly modulated by the nature and position of its substituents. Key modifications, particularly at the C-2 position and through the fusion of additional rings, have been shown to be critical determinants of potency and selectivity.

Role of the 4-Nitrophenyl Group at C-2: The presence of a phenyl ring at the C-2 position is a common feature in many biologically active chromen-4-ones (flavones). The substitution pattern on this phenyl ring plays a pivotal role in modulating activity. The 4-nitrophenyl group in the title compound is of particular importance. The nitro group (NO₂) is a strong electron-withdrawing group, which can significantly alter the electronic properties of the entire molecule. This electronic modification can enhance interactions with biological targets through mechanisms like dipole-dipole interactions or by influencing the molecule's redox potential.

Studies on related 2-amino-4-aryl-4H-benzo[h]chromene derivatives have highlighted that substituents such as a 4-nitro group are associated with potent antitumor and cytotoxic activities. For instance, the compound 2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile has been identified as a powerful antiproliferative agent. This suggests that the electronic nature and the specific placement (meta or para) of the nitro group are crucial for maximizing biological efficacy, potentially by improving the binding affinity to target proteins or enzymes.

The table below presents data on the cytotoxic activity of various substituted benzo[h]chromene derivatives against different human cancer cell lines, illustrating the impact of different substitution patterns.

CompoundSubstituent at C-4Substituent at C-2Cell LineIC₅₀ (µM)
Derivative A4-MethoxyphenylAminoMCF-7 (Breast)5.67
Derivative B4-MethoxyphenylBenzylideneaminoMCF-7 (Breast)3.45
Derivative C4-MethoxyphenylAcetylaminoHepG-2 (Liver)1.00
Derivative D3-NitrophenylAminoVariousPotent Activity Reported
Derivative E4-ChlorophenylAminoVariousPotent Activity Reported

Elucidation of the Role of the Chromen-4-one Scaffold in Ligand-Target Recognition and Interaction

The chromen-4-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. The specific arrangement of atoms within this scaffold is key to its function in molecular recognition.

Influence of Molecular Planarity and Conformation on Observed Biological Effects

This angle dictates the molecule's three-dimensional shape and can significantly influence its biological activity. A nearly co-planar arrangement would create a large, flat molecule, which might be ideal for intercalating into DNA or fitting into a planar binding site. Conversely, a more twisted conformation, where the phenyl ring is significantly out of plane with the chromen-one core, might be necessary to fit into a non-planar, sterically-hindered pocket of a target protein. Crystal structure analyses of related 2-aryl-chromenones show that this dihedral angle can vary widely, from nearly planar to highly twisted, depending on the nature and position of other substituents. This conformational flexibility allows the molecule to adopt different shapes, potentially enabling it to interact with multiple biological targets. The optimal conformation is target-dependent and is a key factor in determining the molecule's specific biological effects.

Molecular Basis of Biological Activities through Integrated Computational Modeling and Experimental Data

To fully understand the molecular basis of the biological activities of 2-(4-Nitrophenyl)benzo[H]chromen-4-one and its analogs, researchers often combine experimental biological assays with computational modeling techniques. This integrated approach provides a powerful tool for elucidating drug-target interactions at the atomic level.

Molecular docking is a computational method frequently used to predict the binding orientation and affinity of a ligand to its target protein. For example, in studies of related 4-amino-2H-benzo[h]chromen-2-one analogs as potential anti-prostate cancer agents, molecular docking was used to model their interaction with the androgen receptor ligand-binding pocket. These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or van der Waals' forces with the ligand. Such models have successfully rationalized the experimentally observed structure-activity relationships, showing, for instance, how the benzo[h]chromen-2-one core fits into the binding site and which substituents are positioned to make the most favorable contacts.

This synergy between in-silico prediction and in-vitro or in-vivo testing is crucial. Computational models can generate hypotheses about binding modes and key interactions, which can then be tested experimentally by synthesizing and evaluating new, specifically designed analogs. The experimental results, in turn, provide feedback to refine and validate the computational models, leading to a deeper understanding of the molecular mechanisms of action and guiding the rational design of more potent and selective therapeutic agents.

Vi. Emerging Research Applications of Chromone Derivatives

Development of Fluorescent Probes based on Chromone (B188151) Structures

The inherent fluorescence of many chromone derivatives has been harnessed to create sophisticated fluorescent probes for the detection and imaging of biologically and environmentally important species. These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte.

Chromone-based fluorescent probes have demonstrated considerable utility in the selective detection of various metal ions, which play crucial roles in numerous biological processes and can be environmental pollutants. The design of these probes often involves the incorporation of specific binding sites that chelate with the target metal ion, leading to a measurable change in the fluorescence signal.

For instance, a novel two-photon fluorescent probe based on a benzo[h]chromene derivative has been developed for the selective detection of magnesium ions (Mg²⁺) in living cells and tissues. This probe can be excited by near-infrared light, which allows for deeper tissue penetration and reduced photodamage, and it exhibits a strong fluorescent response to Mg²⁺ without interference from calcium ions (Ca²⁺) nih.govresearchgate.netkorea.ac.krdartmouth.edu. The intracellular dissociation constant for Mg²⁺ was determined to be suitable for measuring dynamic changes in its concentration nih.govresearchgate.netkorea.ac.krdartmouth.edu.

Similarly, another benzo[h]chromene derivative, 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, has been utilized as a "turn-on" fluorescent chemosensor for the selective detection of lead ions (Pb²⁺). This compound displays a significant increase in its fluorescence quantum yield upon binding to Pb²⁺, allowing for its detection in living systems researchgate.net.

The broader class of chromone derivatives has been extensively explored for sensing a variety of other metal ions. Research has shown their successful application in the development of probes for iron (Fe³⁺), zinc (Zn²⁺), aluminum (Al³⁺), and copper (Cu²⁺) ions. These probes are crucial for studying the roles of these ions in biological systems and for monitoring their levels in various samples.

Table 1: Examples of Metal Ions Detected by Chromone-Based Fluorescent Probes

Metal Ion Type of Chromone Derivative Detection Principle Application
Mg²⁺ Benzo[h]chromene Two-photon excitation, fluorescence enhancement Live cell and tissue imaging
Pb²⁺ Benzo[h]chromene "Turn-on" fluorescence Live cell imaging
Fe³⁺ Chromone Schiff base Fluorescence quenching Cellular imaging
Zn²⁺ Chromone Schiff base Chelation-enhanced fluorescence Aqueous solutions
Al³⁺ Chromone derivative Photoinduced electron transfer Aqueous solutions
Cu²⁺ Chromone derivative Fluorescence quenching Aqueous solutions

The application of fluorescent probes extends to the field of genomics and molecular biology, where chromone derivatives are being investigated for their potential in nucleic acid hybridization sensing. These probes can be designed to intercalate into or bind to specific nucleic acid structures, such as double-stranded DNA or RNA, resulting in a change in their fluorescent properties. This allows for the detection of specific sequences and the study of DNA-protein interactions.

Bioimaging is another area where chromone-based probes are making a significant impact. Their ability to be taken up by cells, coupled with their fluorescent properties, makes them valuable tools for visualizing cellular structures and processes. For example, the aforementioned benzo[h]chromene-based probe for Mg²⁺ has been successfully used for in vivo imaging at depths of a few hundred micrometers in live tissues using two-photon microscopy nih.govresearchgate.netkorea.ac.krdartmouth.edu. The development of such probes with high photostability and low toxicity is a key focus of current research. The inherent biological activities of benzo[h]chromene derivatives, including anti-proliferative effects, are also an area of active investigation, which can inform the design of targeted imaging agents nih.govnih.gov.

A critical aspect in the development of fluorescent probes for biological applications is their ability to cross cell membranes and their potential toxicity to living cells. Researchers are actively investigating the structure-activity relationships of chromone derivatives to optimize their cell permeability and minimize cytotoxicity.

Studies on various benzo[h]chromene derivatives have shown that these compounds can be readily loaded into cells nih.govresearchgate.netkorea.ac.krdartmouth.edu. For instance, the benzo[h]chromene probe for Pb²⁺ was found to be easily permeable to living cells without causing harm, enabling the effective detection of the ion within a cellular environment researchgate.net. Furthermore, cytotoxicity assessments of newly synthesized benzo[h]chromene derivatives are a routine part of their evaluation for potential therapeutic or imaging applications, with some compounds demonstrating promising anti-cancer activities with acceptable toxicity profiles nih.gov. The low toxicity of many natural chromones to mammalian cells further supports their potential as safe and effective bioimaging agents nih.gov.

Potential in Advanced Material Science Applications (e.g., Organic UV Filters)

Beyond their use as fluorescent probes, chromone derivatives are being explored for their potential in advanced material science, particularly as organic ultraviolet (UV) filters. The ability of these compounds to absorb UV radiation makes them attractive candidates for incorporation into various materials to protect them from photodegradation.

Natural chromones and chromanones are known to provide plants with protection against UV radiation nih.gov. This inherent property has inspired research into synthetic chromone derivatives as photostabilizers for polymers researchgate.netnih.gov. Chromone derivatives exhibiting high absorbance in the UVA/UVB region have been synthesized and their photoprotective properties evaluated, suggesting their potential for use in sunscreen formulations and other UV-protective coatings researchgate.net. The addition of such UV stabilizers can significantly enhance the durability and lifespan of polymeric materials exposed to sunlight nih.gov. Furthermore, novel photoinitiators based on the chromone structure have been developed for polymerization reactions under visible light, indicating their broader utility in polymer chemistry rsc.org.

Vii. Future Research Directions for 2 4 Nitrophenyl Benzo H Chromen 4 One and Analogues

Exploration of Novel and Efficient Synthetic Pathways for Complex Benzo[H]chromen-4-one Derivatives

The advancement of chromone-based therapeutics is intrinsically linked to the development of versatile and efficient synthetic methodologies. While established methods such as one-pot, three-component reactions and microwave-assisted protocols have proven effective for synthesizing various 4H-benzo[h]chromenes, future efforts should focus on creating more complex and structurally diverse derivatives. researchgate.netnih.gov

Future synthetic research should aim to:

Develop Stereoselective Syntheses: Many biological targets are chiral, and the stereochemistry of a small molecule can dramatically influence its efficacy and safety. Future synthetic routes should focus on developing enantioselective or diastereoselective methods to access single isomers of complex benzo[H]chromen-4-one analogues.

Employ Green Chemistry Principles: Emphasis should be placed on creating more environmentally benign synthetic pathways. This includes the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient technologies like flow chemistry to reduce waste and improve sustainability. researchgate.net

Expand Late-Stage Functionalization: The ability to modify a core scaffold in the final steps of a synthesis is crucial for rapidly generating a library of analogues for structure-activity relationship (SAR) studies. Research into novel C-H activation and cross-coupling reactions tailored for the benzo[H]chromen-4-one nucleus would be highly valuable.

A comparison of current and potential future synthetic strategies is outlined in the table below.

FeatureCurrent Synthetic MethodsFuture Research Focus
Primary Approach One-pot multicomponent reactions; Microwave-assisted synthesis. researchgate.netnih.govFlow chemistry; Asymmetric catalysis; Photoredox catalysis.
Catalysts Basic catalysts (e.g., piperidine), Lewis acids. nih.govRecyclable nanocatalysts, organocatalysts, biocatalysts (enzymes).
Efficiency Good yields, but can require significant purification. researchgate.netHigher yields, improved purity, reduced reaction times, process automation.
Structural Diversity Primarily focused on substitutions at the 2-, 3-, and 4-positions. nih.govAccess to complex fused-ring systems and precise stereochemical control.
Sustainability Often reliant on organic solvents and high temperatures.Solvent-free conditions, lower energy consumption, reduced waste generation.

Advanced Mechanistic Investigations of Observed Biological Activities

While various chromone (B188151) derivatives have been screened for biological activity, a deep mechanistic understanding of how they exert their effects at a molecular level is often lacking. For 2-(4-Nitrophenyl)benzo[H]chromen-4-one, it is crucial to move beyond preliminary bioactivity data and conduct advanced investigations to elucidate its mechanism of action.

Key areas for future mechanistic studies include:

Target Identification and Validation: Utilizing chemoproteomics and affinity-based probes derived from the parent compound to identify specific protein binding partners within the cell. Once identified, these targets must be validated to confirm their role in the observed biological effect.

Pathway Analysis: Employing systems biology approaches like transcriptomics (RNA-seq) and proteomics to understand how the compound alters cellular signaling pathways and gene expression networks. This can reveal the downstream consequences of the compound binding to its primary target.

Enzyme Kinetics and Inhibition Studies: If the compound is found to be an enzyme inhibitor (a common activity for chromones), detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate key parameters like the inhibition constant (Ki). nih.govresearchgate.net For example, chromone scaffolds have been investigated as inhibitors of enzymes like monoamine oxidases (MAO) and cyclooxygenases (COX). nih.govresearchgate.net

Rational Design and Synthesis of Tailored Chromone Analogs with Enhanced Selectivity and Potency

A thorough understanding of the mechanism of action and the structure-activity relationships (SAR) enables the rational design of new analogues with superior properties. nih.gov The goal is to optimize the this compound scaffold to maximize on-target activity while minimizing off-target effects, thereby increasing both potency and selectivity.

Future research in this area should involve:

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how structural modifications to the this compound molecule will affect its binding to a validated biological target. researchgate.netnih.gov These studies can guide the synthetic chemistry, prioritizing analogues that are predicted to have improved binding affinity and specificity.

Bioisosteric Replacement: Systematically replacing functional groups on the parent molecule with other groups that have similar physical or chemical properties. For instance, the para-nitro group on the phenyl ring could be replaced with other electron-withdrawing groups (e.g., -CN, -SO2Me) or bioisosteres to fine-tune electronic properties and interactions with the target, potentially improving potency and metabolic stability.

Scaffold Hopping and Hybridization: Designing hybrid molecules that combine the benzo[H]chromen-4-one core with other known pharmacophores to create multi-target-directed ligands. nih.govmdpi.com This is a promising strategy for complex multifactorial diseases.

The following table outlines potential design strategies for modifying the this compound structure.

Structural Modification SiteProposed ModificationDesired OutcomeRationale
C2-Phenyl Ring Replace para-nitro with sulfonyl, cyano, or halogen groups.Enhanced potency, improved selectivity, altered pharmacokinetic properties.The electronic nature and size of the substituent at this position can significantly modulate target binding affinity. core.ac.uk
Benzo[H] Ring Introduce small alkyl or alkoxy groups.Increased lipophilicity for better membrane permeability; create new interactions with the target.Substituents on the fused benzene (B151609) ring can influence the overall shape and electronic distribution of the molecule. nih.gov
Chromen-4-one Core Modify the pyrone ring, for example, by creating thiochromenone analogues.Altered hydrogen bonding capacity and metabolic stability.The carbonyl group is often a key interaction point; modifying the core heterocycle can change these interactions.

Integration of Multidisciplinary Approaches (e.g., Chemical Biology, Biophysics) in Chromone Research

To achieve a comprehensive understanding of this compound and its analogues, it is essential to integrate knowledge and techniques from various scientific disciplines. Chemical biology and biophysics, in particular, offer powerful tools to bridge the gap between chemistry and biology. harvard.edurpi.edu

Chemical Biology: This field can be used to develop and utilize molecular probes based on the this compound structure. These probes, which might be tagged with fluorescent dyes or affinity labels, can be used in living cells to visualize the compound's subcellular localization, identify its binding partners, and study its effects on cellular processes in real-time. researchgate.net

Biophysics: Biophysical techniques are indispensable for characterizing the direct interaction between a drug candidate and its purified biological target. harvard.edurpi.edu Methods such as Isothermal Titration Calorimetry (ITC) can measure the thermodynamic parameters of binding, while Surface Plasmon Resonance (SPR) can determine the kinetics (on- and off-rates) of the interaction. Furthermore, structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can solve the three-dimensional structure of the compound bound to its target, providing the ultimate insight for structure-based drug design.

By combining novel synthesis, deep mechanistic studies, rational design, and multidisciplinary approaches, the full therapeutic potential of the this compound scaffold can be explored and potentially realized in the development of new and effective therapeutic agents.

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